(4E, 11Z)-Sphingadienine-C18-1-phosphate

Description

Overview of Sphingolipids as Bioactive Mediators in Biological Systems

Sphingolipids are a class of essential lipids found in eukaryotic cells, initially recognized for their structural roles in forming cellular membranes. nih.gov First discovered in the late 19th century, they were named after the mythological Sphinx due to their enigmatic nature. sbyireview.com For a long time, their primary function was thought to be architectural. However, extensive research has unveiled that sphingolipids are not merely structural components but also potent bioactive signaling molecules. nih.govsbyireview.com Metabolites of sphingolipid pathways, such as ceramide, sphingosine (B13886), and particularly sphingosine-1-phosphate (S1P), are now established as crucial regulators of a multitude of cellular processes. nih.govcusabio.com

These bioactive lipids are involved in fundamental biological functions, including the regulation of cell growth, proliferation, differentiation, migration, survival, and apoptosis (programmed cell death). sbyireview.comnih.govportlandpress.com For instance, ceramide is often associated with stress responses, promoting cell cycle arrest and apoptosis. sbyireview.comportlandpress.com In contrast, sphingosine-1-phosphate typically promotes cell survival, proliferation, and inhibits apoptosis, often acting in opposition to ceramide. nih.govimmunoway.com This dynamic balance between different sphingolipid metabolites, often referred to as a "rheostat," can determine a cell's fate. libretexts.orgnih.gov The signaling functions of these lipids can be initiated through various mechanisms, including acting as second messengers within the cell or as extracellular ligands that bind to specific G protein-coupled receptors on the cell surface. nih.govlibretexts.org Their involvement extends to pathological processes as well, including inflammation, cancer, and metabolic disorders. nih.govfrontiersin.org

Classification and Structural Features of Sphingoid Base-1-Phosphates

Sphingolipids are characterized by a backbone structure known as a sphingoid base, which is a long-chain aliphatic amino alcohol. portlandpress.comcreative-proteomics.com The most common sphingoid base in mammals is sphingosine. creative-proteomics.com Variations in the sphingoid base structure—such as chain length, the number and position of double bonds, and the presence of additional hydroxyl groups—give rise to a wide diversity of sphingolipids. libretexts.orgresearchgate.net

Based on their complexity and head groups, sphingolipids can be broadly classified into several major classes, including:

Ceramides (B1148491): The simplest class, consisting of a sphingoid base linked to a fatty acid via an amide bond. They are central precursors for more complex sphingolipids. creative-proteomics.com

Sphingomyelins: These contain a phosphocholine (B91661) or phosphoethanolamine head group and are abundant in cell membranes, particularly the myelin sheath of nerve cells. creative-proteomics.com

Glycosphingolipids: These have one or more sugar residues attached to the sphingoid base. This category includes cerebrosides (with one sugar) and gangliosides (with multiple sugars). creative-proteomics.com

Sphingoid Base-1-Phosphates: This class consists of a phosphorylated sphingoid base. creative-proteomics.com

Sphingoid base-1-phosphates, such as the well-studied sphingosine-1-phosphate (S1P), are characterized by a phosphate (B84403) group attached to the first carbon (C1) of the sphingoid base backbone. creative-proteomics.comlipotype.com Structurally, they are amphipathic molecules with a hydrophobic hydrocarbon tail and a hydrophilic polar head group containing the phosphate and hydroxyl groups. libretexts.orgnih.gov This structure allows them to function both within cellular membranes and as signaling molecules in aqueous environments. libretexts.org The phosphorylation of a sphingoid base is a critical step, converting it into a potent signaling molecule. immunoway.com Two main types of sphingoid base-1-phosphates are commonly studied: sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (DHS1P), also known as sphinganine-1-phosphate. nih.gov

Position of (4E, 11Z)-Sphingadienine-C18-1-Phosphate in the Sphingolipidome Landscape

The sphingolipidome represents the complete profile of sphingolipids within a cell, tissue, or organism. This complex landscape includes hundreds of distinct molecular species, each with potentially unique functions. Within this landscape, this compound is a specific and relatively less common sphingoid base-1-phosphate.

Its chemical structure is defined by:

C18: An 18-carbon aliphatic chain, which forms the backbone.

Sphingadienine (B150533): A sphingoid base containing two double bonds.

(4E, 11Z): The specific location and stereochemistry of the two double bonds. The 'E' (entgegen) at position 4 and 'Z' (zusammen) at position 11 describe the geometric isomerism around these bonds.

1-Phosphate: A phosphate group attached to the C1 position.

This molecule is an analog of the more ubiquitous sphingosine-1-phosphate (S1P d18:1). The presence of an additional double bond distinguishes it from S1P. Research has identified various sphingadienine-1-phosphate isomers in biological systems. For instance, a study using untargeted metabolomics identified (4E, 14Z)-sphingadienine-C18-1-phosphate (S1P-d18:2) in human serum and plasma. nih.govresearchgate.net This particular isomer was found to be a reliable biomarker for assessing the quality of blood samples, as its concentration changes based on preanalytical handling errors. nih.govresearchgate.net The discovery and validation of such specific sphingolipid species underscore the complexity of the sphingolipidome and the specialized roles that individual molecules can play.

Historical Context and Evolution of Research on Sphingadienine-1-Phosphates

The journey of sphingolipid research began with their discovery by Johann L. W. Thudichum in the 1870s. nih.gov For over a century, they were primarily viewed as inert structural components of cell membranes. This perspective began to shift dramatically in the latter half of the 20th century. A pivotal moment was the recognition that lipids could act as bioactive signaling molecules, a concept that gained traction with discoveries related to diacylglycerol and inositol (B14025) triphosphate. sbyireview.com

Within sphingolipid research, a key breakthrough occurred with the elucidation of the roles of ceramide and its metabolite, sphingosine-1-phosphate (S1P). While ceramide was linked to apoptosis, S1P was identified as a critical signaling molecule for cell proliferation and survival in the 1990s. nih.gov The discovery that S1P acts as an extracellular ligand for a family of G protein-coupled receptors (S1PRs) in 1998 revolutionized the field, establishing it as a first-in-class bioactive lipid mediator. wikipedia.orgsemanticscholar.org

Research on sphingadienine-1-phosphates represents a more recent evolution in the field, driven by advancements in analytical technologies like mass spectrometry and liquid chromatography (UHPLC-MS). nih.govnih.gov These powerful techniques allow for the sensitive and specific detection and quantification of low-abundance lipid species from complex biological extracts. nih.gov This has enabled scientists to move beyond studying the major sphingolipids and begin to explore the diversity and function of less common variants, such as those with different chain lengths or degrees of unsaturation. The identification of sphingadienine-containing ceramides and their subsequent phosphorylation to form sphingadienine-1-phosphates in plants, where they play a role in drought tolerance, highlights the diverse biological contexts in which these molecules are important. nih.govnih.gov The specific characterization of isomers like (4E, 14Z)-sphingadienine-C18-1-phosphate as a quality biomarker in human plasma further illustrates how research is uncovering highly specific roles for these nuanced structures within the broader sphingolipidome. nih.gov

Data Tables

Table 1: Major Classes of Sphingolipids and Their Primary Functions

| Class | Key Structural Features | Primary Function(s) |

| Ceramides | Sphingoid base + Fatty acid | Structural precursor; signaling for apoptosis, cell cycle arrest. creative-proteomics.com |

| Sphingomyelins | Ceramide + Phosphocholine/Phosphoethanolamine | Membrane structure, especially in myelin sheath. creative-proteomics.com |

| Glycosphingolipids | Ceramide + Carbohydrate(s) | Cell-to-cell recognition, signaling. creative-proteomics.com |

| Sphingoid Base-1-Phosphates | Sphingoid base + Phosphate group | Intra- and intercellular signaling for cell survival, proliferation, migration. nih.govlipotype.com |

Structure

3D Structure

Properties

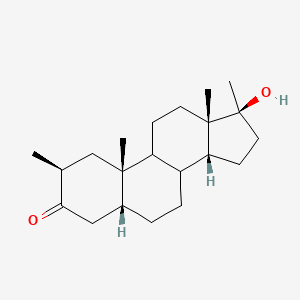

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(2S,5R,10S,13S,14R,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19-,20-,21-/m0/s1 |

InChI Key |

QCWCXSMWLJFBNM-UYDSBJJXSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H](CCC3C2CC[C@]4([C@@H]3CC[C@]4(C)O)C)CC1=O)C |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 4e, 11z Sphingadienine C18 1 Phosphate

De Novo Synthesis Pathways Involving Sphingoid Base Formation

The initial steps in the biosynthesis of all sphingolipids, including the sphingadienine (B150533) backbone of the title compound, occur in the endoplasmic reticulum. frontiersin.orgnih.gov This de novo pathway constructs the characteristic long-chain amino alcohol core from simple precursors. nih.gov

The genesis of sphingolipid synthesis is a condensation reaction catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govmdpi.com This enzyme is the rate-limiting step in the pathway. nih.govresearchgate.net SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, facilitates the joining of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA (a C16 fatty acid). frontiersin.orgresearchgate.netwikipedia.org This reaction produces 3-ketosphinganine (also known as 3-ketodihydrosphingosine). nih.govnih.gov

The 3-ketosphinganine is then rapidly reduced by the enzyme 3-ketosphinganine reductase to form sphinganine (B43673) (dihydrosphingosine), the foundational C18 long-chain base. researchgate.net This sphinganine molecule is the direct precursor that undergoes further modifications, including acylation and desaturation, to create a diverse array of sphingoid bases. nih.govoup.com

| Enzyme | Substrates | Product | Cellular Location | Significance |

|---|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum | First and rate-limiting step in de novo sphingolipid biosynthesis. nih.govresearchgate.net |

To form the (4E, 11Z)-Sphingadienine backbone from the saturated sphinganine precursor, two double bonds must be introduced. This process is typically carried out by fatty acid desaturase enzymes. mdpi.com The formation of the common sphingosine (B13886) base involves the introduction of a double bond between carbons 4 and 5 (a Δ4-desaturation) in the sphinganine moiety of dihydroceramide (B1258172) (N-acyl-sphinganine). frontiersin.orgnih.gov This reaction is catalyzed by a sphingolipid Δ4-desaturase. nih.govresearchgate.net This creates the characteristic (4E) trans double bond found in sphingosine and also in (4E, 11Z)-Sphingadienine.

The introduction of the second double bond at the 11Z position is a less universally described modification compared to the Δ4 or the Δ14 desaturation found in sphinga-4,14-diene. However, the general mechanism involves acyl-lipid desaturases that act on fatty acid moieties within complex lipids. mdpi.com The specific desaturase responsible for creating the 11Z bond in this particular sphingadienine isomer acts on a C18 backbone to complete the formation of the (4E, 11Z)-Sphingadienine precursor.

Enzymatic Conversions Leading to (4E, 11Z)-Sphingadienine-C18-1-Phosphate

Once the (4E, 11Z)-Sphingadienine long-chain base is formed, it must be phosphorylated to yield the final, bioactive molecule. This can occur after the sphingadienine is incorporated into and then released from ceramides (B1148491).

The final and critical step in the formation of this compound is the phosphorylation of the primary hydroxyl group at carbon-1 of the sphingadienine base. This reaction is catalyzed by sphingosine kinases (SphK), of which two main isoforms exist: SPHK1 and SPHK2. wikipedia.orgnih.gov These kinases transfer a phosphate (B84403) group from ATP to the sphingoid base. mdpi.com

SPHK1 is primarily located in the cytoplasm and can move to the plasma membrane upon activation, while SPHK2 is found predominantly in the nucleus, endoplasmic reticulum, and mitochondria. wikipedia.orgfrontiersin.orgnih.gov Both SPHK1 and SPHK2 are capable of phosphorylating a range of sphingoid bases, not just sphingosine. frontiersin.org Research on the related sphinga-4,14-diene has shown it to be an efficient substrate for both SPHK1 and SPHK2. researchgate.net This strongly suggests that (4E, 11Z)-Sphingadienine is also a substrate for these kinases, leading to the production of its 1-phosphate derivative.

| Enzyme | Primary Cellular Location | Function | Substrate Example |

|---|---|---|---|

| Sphingosine Kinase 1 (SPHK1) | Cytosol, Plasma Membrane | Phosphorylates sphingoid bases to form sphingoid base-1-phosphates. nih.gov | Sphingosine, Sphingadienine |

| Sphingosine Kinase 2 (SPHK2) | Nucleus, ER, Mitochondria | Phosphorylates sphingoid bases; also phosphorylates FTY720 (fingolimod). frontiersin.org | Sphingosine, Sphingadienine |

While sphingoid bases can be phosphorylated directly after their de novo synthesis, they are often first acylated by ceramide synthases to form ceramides. researchgate.net These ceramides can then be broken down to release the sphingoid base, a process that is part of the sphingolipid "salvage pathway". mdpi.com This hydrolysis is catalyzed by a class of enzymes called ceramidases. researchgate.net

There are five identified human ceramidases, classified by their optimal pH: acid, neutral, and three alkaline ceramidases (ACER1, ACER2, ACER3). researchgate.netnih.govmdpi.com These enzymes cleave the fatty acid from ceramide, generating a free sphingoid base (in this case, (4E, 11Z)-Sphingadienine) and a fatty acid. mdpi.com The liberated sphingadienine is then available in the cell to be phosphorylated by SPHK1 or SPHK2. researchgate.netnih.gov This pathway is a significant source of the sphingosine precursor for sphingosine-1-phosphate synthesis, particularly in erythrocytes. nih.govnih.gov

Catabolism and Degradation of this compound

The cellular concentration of bioactive lipids like this compound is tightly regulated by a balance between synthesis and degradation. nih.gov There are two primary routes for the catabolism of sphingoid base-1-phosphates.

The first pathway is reversible dephosphorylation, which is carried out by sphingosine-1-phosphate phosphatases (SPPs). mdpi.comnih.gov These enzymes remove the phosphate group from the C1 position, converting this compound back into (4E, 11Z)-Sphingadienine. nih.gov The resulting sphingoid base can then be re-acylated to form ceramide, re-entering the salvage pathway. nih.gov

The second, irreversible degradation pathway is mediated by the enzyme sphingosine-1-phosphate lyase (S1P lyase). nih.govnih.gov This enzyme is located on the cytosolic side of the endoplasmic reticulum membrane. nih.gov It cleaves the C2-C3 carbon bond of the sphingoid base-1-phosphate, breaking it down into two smaller molecules: a long-chain aldehyde (in this case, (2E, 9Z)-hexadeca-2,9-dienal) and phosphoethanolamine. mdpi.comnih.gov It has been noted that di-unsaturated sphingosine-1-phosphates, such as sphinga-4,14-diene-1-phosphate, are less susceptible to degradation by S1P lyase compared to the mono-unsaturated sphingosine-1-phosphate, suggesting that compounds like this compound may have increased metabolic stability. researchgate.net

Sphingosine-1-Phosphate Phosphatases (S1PP/SGPP) Activity

Sphingosine-1-phosphate phosphatases (S1PPs) are critical enzymes that regulate the levels of sphingoid base phosphates by catalyzing their dephosphorylation. nih.govresearchgate.net This reaction is a key control point in what is often termed the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and sphingosine and pro-survival sphingosine-1-phosphate (S1P). mdpi.comnih.gov

S1PPs, which include isoforms like SGPP1 and SGPP2, are primarily located in the membrane of the endoplasmic reticulum (ER). researchgate.netuniprot.org They exhibit high specificity for sphingoid base phosphate substrates. nih.gov The primary function of S1PPs is to convert sphingosine-1-phosphate back into sphingosine. nih.gov This action is reversible and part of a phosphorylation/dephosphorylation cycle that recycles sphingosine for ceramide synthesis. uniprot.org

While research has not explicitly detailed the activity of S1PPs on this compound, these enzymes are known to act on a range of long-chain base phosphates, including dihydro-S1P and phyto-S1P. uniprot.org Therefore, it is biochemically understood that S1PPs would catalyze the dephosphorylation of this compound to yield (4E, 11Z)-Sphingadienine-C18. This reaction reduces the intracellular pool of the phosphorylated form and regenerates the sphingoid base, which can then be re-utilized in anabolic pathways, such as ceramide synthesis. uniprot.org

| Enzyme | Cellular Location | Substrate | Product | Function |

|---|---|---|---|---|

| Sphingosine-1-Phosphate Phosphatase (S1PP/SGPP) | Endoplasmic Reticulum (ER) | This compound | (4E, 11Z)-Sphingadienine-C18 + Phosphate | Reversible dephosphorylation; regulates intracellular levels of sphingoid base phosphates and recycles sphingoid bases. nih.govuniprot.org |

Sphingosine-1-Phosphate Lyase (SPL/SGPL) Activity and Irreversible Degradation

Sphingosine-1-phosphate lyase (SPL), encoded by the SGPL1 gene, is the enzyme responsible for the final and irreversible step in the degradation of sphingoid base phosphates. nih.govescholarship.org This catalytic action represents the sole exit point from the sphingolipid metabolic pathway, as its products are no longer sphingolipids. nih.govnih.gov

SPL is a pyridoxal 5'-phosphate-dependent enzyme located in the endoplasmic reticulum membrane, with its active site facing the cytosol. nih.govnih.gov It cleaves the C2-C3 carbon bond of a long-chain base phosphate. nih.gov In the case of this compound, SPL activity would irreversibly break it down into two non-sphingolipid molecules:

(2E, 9Z)-Hexadeca-2,9-dienal (a long-chain aldehyde)

Ethanolamine phosphate

These products can then be channeled into other metabolic pathways, such as the synthesis of phospholipids. nih.gov By irreversibly degrading its substrate, SPL plays a crucial role in preventing the excessive accumulation of sphingoid base phosphates, which can be cytotoxic. nih.govbiorxiv.org The activity of SPL is thus fundamental for maintaining sphingolipid homeostasis and regulating the potent signaling functions of molecules like S1P. nih.gov Studies in plants have also characterized SPL homologs, indicating a conserved function in degrading phosphorylated long-chain bases across different kingdoms of life. researchgate.net

| Enzyme | Cellular Location | Substrate | Products | Function |

|---|---|---|---|---|

| Sphingosine-1-Phosphate Lyase (SPL/SGPL) | Endoplasmic Reticulum (ER) | This compound | (2E, 9Z)-Hexadeca-2,9-dienal + Ethanolamine Phosphate | Irreversible degradation; sole exit point of the sphingolipid metabolic pathway. nih.govnih.gov |

Regulatory Mechanisms of Sphingadienine-C18-1-Phosphate Homeostasis

The maintenance of stable intracellular concentrations of this compound, a state known as homeostasis, is vital for proper cellular function. encyclopedia.pub This balance is achieved through a complex interplay of biosynthetic, catabolic, and transport pathways that are tightly regulated. nih.govnih.gov

Sphingolipid homeostasis is controlled at multiple levels, from the initial rate-limiting step of sphingolipid synthesis to the final degradation step. encyclopedia.pub Key regulatory points include:

De Novo Synthesis: The synthesis pathway is initiated by the enzyme serine palmitoyltransferase (SPT), whose activity is a major control point. nih.gov

Enzymatic Balance: The cellular level of sphingoid base phosphates is determined by the coordinated activities of sphingosine kinases (which phosphorylate the sphingoid base) and the catabolic enzymes S1PP and SPL. nih.gov The balance between these enzymes dictates whether the phosphorylated form accumulates or is converted back to its precursor or degraded entirely.

Substrate Availability: The availability of precursors for synthesis also plays a regulatory role. Research in plants has shown that the levels of sphingadienine-1-phosphate are directly influenced by the activity of an upstream enzyme, a glucocerebrosidase (Os3BGlu6 in rice). nih.govnih.gov This enzyme hydrolyzes glucosylceramide to produce ceramide containing sphingadienine. nih.gov This ceramide is then metabolized to sphingadienine, which is subsequently phosphorylated. nih.gov Therefore, the regulation of this glucocerebrosidase directly impacts the amount of substrate available for producing sphingadienine-1-phosphate. nih.govnih.gov

Cellular Trafficking: The transport of sphingolipids between different cellular compartments, such as the ER, Golgi apparatus, and plasma membrane, is another crucial aspect of homeostasis. nih.gov

Disruption of these regulatory mechanisms can lead to an imbalance in sphingolipid levels, which has been implicated in a wide range of diseases. nih.govresearchgate.net For instance, the loss of SPL function leads to the accumulation of its substrates, which can have pathological consequences. nih.govbiorxiv.org

| Regulatory Mechanism | Key Components/Enzymes | Description |

|---|---|---|

| Control of Synthesis | Serine Palmitoyltransferase (SPT) | Regulates the rate-limiting first step of the de novo sphingolipid synthesis pathway. nih.govencyclopedia.pub |

| Enzymatic Balance (The "Rheostat") | Sphingosine Kinases, S1PP, SPL | The dynamic balance between phosphorylation, dephosphorylation (S1PP), and irreversible degradation (SPL) determines the steady-state level of the sphingoid base phosphate. nih.gov |

| Upstream Substrate Provision | Glucocerebrosidases (in plants) | The activity of enzymes that generate the direct precursors (e.g., sphingadienine-containing ceramides) controls the substrate pool for phosphorylation. nih.govnih.gov |

| Intracellular Trafficking | Transport proteins, Vesicular transport | Movement of sphingolipids between organelles is essential for their proper metabolism and for maintaining concentration gradients. nih.gov |

Molecular Mechanisms and Signal Transduction Mediated by Sphingadienine C18 1 Phosphate

Receptor-Mediated Signaling Pathways

The extracellular actions of sphingosine-1-phosphate (S1P) are predominantly mediated by its interaction with a family of five G protein-coupled receptors (GPCRs), designated as S1P receptors 1 through 5 (S1PR1-5). These receptors are expressed in various cell types and are coupled to different heterotrimeric G proteins, leading to the activation of diverse downstream signaling cascades that regulate critical cellular functions such as cell survival, proliferation, migration, and differentiation.

Interaction with G Protein-Coupled Receptors (S1PRs) and Subtype Specificity

(4E, 11Z)-Sphingadienine-C18-1-phosphate, like other S1P species, binds to the S1P receptors to initiate signaling. The subtype of S1PR expressed on a given cell, along with the specific G proteins they couple to, determines the cellular response.

The coupling of S1P receptors to different G proteins is a key determinant of the downstream signaling pathways that are activated. The table below summarizes the primary G protein coupling of each S1PR subtype.

| S1P Receptor Subtype | Primary G protein Coupling |

| S1PR1 | Gαi |

| S1PR2 | Gα12/13, Gαq |

| S1PR3 | Gαq, Gαi, Gα12/13 |

| S1PR4 | Gαi, Gα12/13 |

| S1PR5 | Gαi, Gα12/13 |

This table provides a general overview of S1P receptor-G protein coupling. The specific interactions can be cell-type dependent.

While much of the research has focused on the d18:1 isoform of S1P, studies have indicated that different S1P species can exhibit varied affinities and signaling outcomes at the different receptor subtypes. For instance, research comparing S1P d18:1 with other species like d16:1 and d20:1 has shown differential effects on cellular processes, suggesting that the specific structure of the sphingoid backbone influences receptor interaction and subsequent signaling. Although direct comparative binding studies for this compound (S1P-d18:2) are limited, it is anticipated that it interacts with the spectrum of S1P receptors, with its unique unsaturated backbone potentially conferring a distinct binding profile and functional consequence.

Activation of Downstream Intracellular Signaling Cascades (e.g., PI3K/AKT, MAPK/ERK)

Upon binding of this compound to its cognate S1P receptors, a conformational change is induced, leading to the activation of associated G proteins and the initiation of intracellular signaling cascades. Two of the most prominent pathways activated by S1P are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

PI3K/AKT Pathway: The activation of Gαi-coupled receptors, such as S1PR1, often leads to the stimulation of the PI3K/AKT pathway. researchgate.net This pathway is central to promoting cell survival, proliferation, and growth. nih.gov Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates AKT (also known as Protein Kinase B). nih.gov Activated AKT then phosphorylates a multitude of downstream targets to exert its pro-survival and anti-apoptotic effects. nih.gov S1P signaling via S1PR1 has been shown to maintain PI3K/Akt signaling, which can prevent the activation of pro-apoptotic factors. nih.govnih.govnih.govresearchgate.net

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade activated by S1P, playing a key role in cell proliferation, differentiation, and survival. nih.govnih.govfrontiersin.org The activation of this pathway can be initiated by various S1P receptor subtypes through different G proteins. nih.gov The cascade involves a series of protein kinases, ultimately leading to the phosphorylation and activation of ERK1/2. nih.gov Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors, thereby altering gene expression. nih.gov Studies have demonstrated that S1P-mediated activation of the MAPK/ERK pathway is crucial for its role in processes such as insulin (B600854) secretion and epithelial cell movement. nih.govresearchgate.net

Intracellular Functional Roles Independent of Receptors

In addition to its well-established role as an extracellular ligand for S1PRs, this compound and other S1P species can also function as intracellular signaling molecules, independent of receptor activation. nih.gov These intracellular actions are critical for regulating various organellar functions and cellular stress responses.

Regulation of Mitochondrial Function

Mitochondria are central to cellular metabolism and survival, and their function is influenced by various signaling molecules, including S1P. nih.govfrontiersin.orgusp.br Intracellular S1P has been shown to play a role in regulating mitochondrial biogenesis, dynamics, and respiration. frontiersin.orgnih.gov For instance, S1P can influence the expression of key regulators of mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.gov Furthermore, S1P is involved in maintaining mitochondrial homeostasis and can impact mitochondrial survival and respiratory function. frontiersin.orgusp.br

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is a critical site for protein folding and lipid biosynthesis. Perturbations in ER function lead to a condition known as ER stress, which activates the unfolded protein response (UPR). nih.gov S1P has been implicated in the modulation of ER stress. nih.govrupress.orguni.lu Intracellular S1P can influence the UPR signaling pathways, thereby affecting the cell's ability to cope with ER stress. nih.gov For example, ER stress can lead to an increase in intracellular S1P levels, which in turn can potentiate the mitochondrial unfolded protein response, highlighting the crosstalk between these two organelles in response to cellular stress. nih.gov

Gene Expression Regulation

As a signaling molecule, this compound can ultimately influence gene expression programs to control cellular function. This regulation can occur through both receptor-dependent and -independent mechanisms. Receptor-mediated activation of signaling cascades like the MAPK/ERK pathway leads to the phosphorylation of transcription factors, which then modulate the expression of target genes. nih.gov Intracellularly, S1P can also influence gene expression. For example, S1P has been shown to regulate the expression of genes involved in inflammation and cell cycle control. nih.govnih.gov While genome-wide expression profiling specifically in response to S1P-d18:2 is not yet widely available, studies on general S1P signaling have identified numerous target genes involved in a wide array of cellular processes. nih.govnih.gov

Biological Functions and Physiological Research Contexts of Sphingadienine C18 1 Phosphate

Regulation of Fundamental Cellular Processes

Sphingosine-1-phosphate is a key regulator of many fundamental cellular activities, acting both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PR1-5). nih.govnih.gov The activation of these receptors initiates downstream signaling cascades that influence a wide array of cellular behaviors. nih.govnih.gov

Cell Proliferation and Differentiation

The broader S1P molecule is a known mitogen, promoting cell proliferation in various cell types. youtube.com By activating its receptors, S1P can stimulate signaling pathways, such as the ERK/MAP kinase pathway, which are crucial for cell growth and division. mdpi.com For instance, S1P has been shown to expedite the G1/S phase transition of the cell cycle, leading to increased DNA synthesis and cell number. The balance between S1P and its precursor, ceramide, is often referred to as the "sphingolipid rheostat," where S1P typically promotes pro-growth and survival signals, while ceramide is associated with anti-proliferative and apoptotic effects.

In addition to proliferation, S1P is involved in directing cell differentiation. This process is highly context-dependent, varying with the cell type and the specific S1P receptors expressed. For example, S1P signaling is implicated in the differentiation of neuronal cells and plays a role in vascular development. nih.govnih.gov

| Cellular Process | General Role of S1P | Key Signaling Pathways Involved |

| Cell Proliferation | Stimulates cell growth and division | ERK/MAP kinase |

| Cell Differentiation | Directs cell fate and specialization | Varies by cell type |

Cell Migration and Trafficking

S1P signaling is a critical regulator of cell migration. nih.gov The extracellular S1P concentration gradient is particularly important for directing the movement of various cell types. nih.gov This is perhaps most extensively studied in the context of the immune system.

The movement of lymphocytes from lymphoid organs into the circulatory system is tightly controlled by an S1P gradient, which is high in the blood and lymph and low within the tissues. nih.govyoutube.com Lymphocytes express S1P1 receptors, and their egress from lymph nodes is dependent on sensing this gradient. nih.govyoutube.com This fundamental role in immune cell trafficking has made S1P receptor modulators a target for therapeutic intervention in autoimmune diseases. youtube.com

Beyond the immune system, S1P gradients are also involved in developmental processes, such as guiding the migration of endothelial cells during angiogenesis (the formation of new blood vessels). nih.gov

| Cell Type | Role of S1P in Migration | Receptor Primarily Involved |

| Lymphocytes | Directs egress from lymphoid organs | S1P1 |

| Endothelial Cells | Guides migration during angiogenesis | S1P1, S1P3 |

| Cancer Cells | Can promote migration and invasion | Varies (e.g., S1P1, S1P3) |

Cell Survival and Apoptosis Modulation

Sphingosine-1-phosphate is a potent pro-survival molecule that can protect cells from apoptosis (programmed cell death). researchgate.net This function is a key aspect of the "sphingolipid rheostat," where S1P counteracts the pro-apoptotic effects of ceramide and sphingosine (B13886).

The anti-apoptotic effects of S1P are mediated through the activation of pro-survival signaling pathways, such as the Akt pathway. By promoting these pathways, S1P can inhibit the activation of caspases, which are the key executioner enzymes of apoptosis. This protective role of S1P has been observed in a variety of cell types and in response to different apoptotic stimuli.

Involvement in Systemic Biological Systems

The influence of sphingosine-1-phosphate extends beyond individual cellular processes to the regulation of entire biological systems, most notably the immune and nervous systems.

Immune System Regulation and Lymphocyte Trafficking

As previously mentioned, S1P is a master regulator of lymphocyte trafficking. nih.gov The S1P gradient between lymphoid tissues and the circulatory fluids (blood and lymph) is essential for the egress of T and B lymphocytes from the lymph nodes and thymus. nih.govyoutube.com This process is crucial for a functioning adaptive immune response, as it allows lymphocytes to circulate throughout the body and reach sites of infection or injury.

The modulation of S1P receptors, particularly S1P1, has become a significant therapeutic strategy in immunology. By functionally antagonizing the S1P1 receptor, drugs can prevent the egress of lymphocytes from lymph nodes, effectively sequestering them and reducing their circulation in the periphery. This mechanism is utilized in the treatment of autoimmune diseases like multiple sclerosis, where the migration of autoreactive lymphocytes into the central nervous system is a key pathological feature. youtube.com

Nervous System Development and Function

Sphingolipids, including S1P, are highly enriched in the central nervous system and play critical roles in its development and function. nih.gov S1P signaling is involved in various aspects of neurogenesis, including the proliferation, differentiation, and survival of neurons and neural progenitor cells. nih.gov

Furthermore, S1P contributes to synaptic function and the regulation of neurotransmitter release. The expression of S1P receptors on various neural cell types, including neurons, astrocytes, and oligodendrocytes, underscores the widespread importance of this signaling molecule in the nervous system. Dysregulation of S1P metabolism and signaling has been implicated in the pathophysiology of several neurodegenerative and neuroinflammatory disorders. nih.gov

Cardiovascular System Dynamics

While direct research specifically isolating the effects of the (4E, 11Z)-Sphingadienine-C18-1-phosphate isomer on the cardiovascular system is limited, the broader class of Sphingosine-1-phosphate (S1P) molecules, to which it belongs, is recognized as a critical regulator of cardiovascular physiology and pathology. uj.edu.plnih.gov S1P signaling is complex, with its effects being mediated by a family of five G protein-coupled receptors (S1PR1-5) that are differentially expressed in various cardiovascular cell types, including cardiomyocytes, vascular endothelial cells, and smooth muscle cells. uj.edu.plnih.govnih.gov

Key roles of S1P in the cardiovascular system include:

Regulation of Vascular Tone : S1P is a potent signaling molecule in blood vessels. nih.gov It can induce vasodilation through the activation of endothelial nitric oxide synthase (eNOS) in endothelial cells. nih.gov Conversely, it can also cause vasoconstriction by acting on smooth muscle cells. nih.gov This dual activity allows S1P to finely modulate vascular tone and blood flow in a context-dependent manner. uj.edu.plnih.gov

Cardiac Function : S1P signaling is involved in regulating heart rate (chronotropy) and the force of heart contractions (inotropy). uj.edu.plnih.gov It also plays a significant role in cardioprotection, particularly in the context of ischemia-reperfusion injury, where it helps to reduce myocardial damage. nih.gov

Vascular Development and Integrity : The S1P signaling axis is essential for embryonic vasculogenesis and cardiogenesis. uj.edu.pl In mature organisms, it helps maintain the integrity of the endothelial barrier, regulating vascular permeability. nih.gov

Pathological Roles : Dysregulation of S1P signaling has been linked to the development of cardiovascular diseases such as atherosclerosis, arterial hypertension, and heart failure. uj.edu.plresearchgate.net For instance, plasma S1P levels have been found to be altered in patients with coronary artery disease. researchgate.net

Although these functions are well-established for the general class of S1P, further research is needed to delineate the specific contribution and potency of the this compound isomer in these complex cardiovascular processes.

Renal Physiology and Glomerular Health

Similar to the cardiovascular system, the specific role of this compound in renal physiology has not been extensively detailed. However, research into the broader family of sphingosine-1-phosphate (S1P) molecules has established their importance in kidney function and the pathogenesis of renal diseases. sigmaaldrich.comnih.gov S1P and its receptors are expressed in various renal cell types, including glomerular podocytes, mesangial cells, and tubular cells, where they regulate critical cellular processes. sigmaaldrich.comnih.gov

Key functions of S1P signaling in the kidney include:

Glomerular Filtration Barrier Integrity : The proper function of the glomerulus, the kidney's filtration unit, depends on the health of its specialized cells, particularly podocytes. nih.gov S1P signaling is crucial for maintaining podocyte integrity and the structure of the glomerular filtration barrier. nih.gov

Regulation of Renal Blood Flow : S1P can influence renal hemodynamics by modulating the tone of renal microvessels, thereby affecting renal blood flow and the glomerular filtration rate. researchgate.net

Role in Kidney Disease : Aberrant S1P signaling is implicated in the progression of various chronic kidney diseases (CKD). unibe.ch It has been shown to play a role in the development of diabetic nephropathy and focal segmental glomerulosclerosis (FSGS). nih.gov The S1P pathway is involved in processes such as renal fibrosis, inflammation, and cell apoptosis, which are hallmarks of CKD progression. unibe.ch For example, deficiency in the enzyme that degrades S1P, S1P lyase, leads to the accumulation of S1P and other sphingolipids, resulting in a steroid-resistant nephrotic syndrome with features similar to FSGS. unibe.ch

While the general importance of S1P in the kidney is clear, the specific functions of different S1P isomers, including this compound, remain an area for future investigation to understand their potential distinct roles in maintaining glomerular health and in the pathology of renal disorders.

Roles in Diverse Organisms and Biological Models

Plant Physiology and Stress Response (e.g., stomatal closure, drought tolerance in rice)

In the plant kingdom, sphingadienine-1-phosphate has been identified as a key signaling molecule, particularly in the response to environmental stress. nih.gov Research in rice (Oryza sativa) has highlighted its crucial role in mediating drought tolerance through the regulation of stomatal closure. nih.gov

Long-chain base phosphates (LCBPs), including sphingadienine-1-phosphate, function as signaling molecules in the abscisic acid (ABA) pathway, a central hormonal pathway for regulating stomatal aperture in response to water deficit. nih.gov The levels of (4E, 8Z)-sphingadienine-1-phosphate in rice are controlled by a novel glucocerebrosidase, Os3BGlu6. This enzyme catalyzes the hydrolysis of glucosylceramide to produce ceramide, which is a precursor for the synthesis of sphingadienine-1-phosphate. nih.gov

Studies have shown a direct correlation between the activity of the Os3BGlu6 enzyme, the levels of ceramides (B1148491) containing sphingadienine (B150533), and the concentration of sphingadienine-1-phosphate in various rice organs. nih.gov Plants with deficient Os3BGlu6 activity exhibit significantly lower levels of sphingadienine-1-phosphate and, consequently, reduced drought tolerance. nih.gov This indicates that Os3BGlu6-mediated regulation of sphingadienine-1-phosphate levels is a critical mechanism for improving drought resistance in rice by promoting stomatal closure. nih.gov

Table 1: Research Findings on Sphingadienine-1-Phosphate in Rice

| Finding | Organism/Model | Implication |

|---|---|---|

| Sphingadienine-1-phosphate acts as a signaling molecule in the ABA pathway. | Rice (Oryza sativa) | Mediates stomatal closure in response to drought stress. |

| The enzyme Os3BGlu6 regulates its synthesis. | Rice (Oryza sativa) | Controls the level of the molecule, thereby influencing drought tolerance. |

Mammalian Systems (e.g., presence in plasma, brain, and other tissues)

In mammalian systems, various isomers of C18-Sphingadienine-1-phosphate are present in different tissues and body fluids, where they are involved in physiological and pathological processes. While the d18:1 S1P is the most abundant form, other variants, including sphingadienine-containing species, have been identified.

A specific isomer, (4E, 14Z)-Sphingadienine-C18-1-phosphate (S1P-d18:2), has been detected and quantified in human serum and plasma. nih.gov Its concentration has been found to be a reliable biomarker for assessing the quality of blood samples, as its levels change with preanalytical errors in sample handling, such as delays in processing. nih.gov Rigorous validation across more than 1400 samples showed that its concentration was not significantly affected by disease states or strenuous exercise, making it a stable quality indicator. nih.gov

Table 2: Validated Cutoff Values for (4E, 14Z)-Sphingadienine-C18-1-Phosphate as a Sample Quality Marker

| Sample Type | Cutoff Value (μg/mL) |

|---|---|

| Plasma | ≤0.085 |

Beyond blood plasma, sphingolipids with C18 long-chain bases are known components of various mammalian tissues, including the central nervous system. Research has established the presence of different sphingolipid variants in the grey and white matter of the human brain. The composition of these sphingolipids can change with age and in the context of neurological diseases.

Research in Other Eukaryotic Models (e.g., fungi, marine organisms)

The study of sphingolipids in other eukaryotic models, such as fungi, has revealed conserved yet distinct metabolic pathways compared to mammals and plants. In the baker's yeast Saccharomyces cerevisiae, sphingolipids are essential for numerous cellular processes, but the specific profile of long-chain bases and their phosphorylated forms differs from that in mammals. nih.gov While S. cerevisiae primarily produces saturated (dihydrosphingosine) and monounsaturated (phytosphingosine) long-chain bases, other fungi possess a more diverse array of sphingolipids. mdpi.com

Research on pathogenic fungi has shown that their glucosylceramide structures can be unique. For example, the sphingoid backbone can be composed of 9-methyl-4,8-sphingadienine, a C18 sphingadienine derivative. frontiersin.org The enzymes involved in sphingolipid metabolism are considered attractive targets for developing new antifungal therapies. nih.gov Although the phosphorylated form, phytosphingosine-1-phosphate, is present in fungi, its levels are typically very low under normal physiological conditions. nih.gov

The engineering of Saccharomyces cerevisiae has been explored as a platform for the microbial production of specific sphingolipids like sphingosine-1-phosphate. researchgate.net By introducing heterologous genes from humans and deleting endogenous genes to prevent degradation, researchers have successfully created yeast strains that can produce these bioactive lipids, demonstrating the plasticity of the fungal sphingolipid pathway. researchgate.net Information regarding the presence or function of this compound in marine organisms is currently not well-documented in scientific literature.

Advanced Research Methodologies for Analysis and Study of 4e, 11z Sphingadienine C18 1 Phosphate

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in isolating (4E, 11Z)-Sphingadienine-C18-1-phosphate from complex biological matrices and separating it from its isomers.

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the analysis of sphingolipids, including this compound, offering significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC. acs.orgmdpi.com The use of sub-2 µm particle columns in UHPLC systems allows for higher separation efficiency, which is crucial for resolving the complex mixtures of sphingolipid species present in biological samples. acs.org For the analysis of sphingadienine-1-phosphates, UHPLC is often coupled with mass spectrometry, a combination that provides both high-resolution separation and sensitive detection. nih.gov

A typical UHPLC method for sphingolipid analysis involves a reversed-phase column, such as a C18 or C8 column, and a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent, often acetonitrile or methanol, with additives like formic acid to improve ionization. sciex.comnih.gov This setup facilitates the separation of sphingolipids based on their hydrophobicity, which is influenced by the length and saturation of their fatty acid chains and long-chain bases. The high efficiency of UHPLC is particularly beneficial in separating isomeric and isobaric sphingolipid species that would otherwise co-elute. acs.orgmdpi.com

Table 1: Illustrative UHPLC Parameters for Sphingolipid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Column Temperature | 40 - 55 °C |

| Injection Volume | 1 - 5 µL |

This table represents a generalized set of parameters and may be optimized for specific applications.

The separation of sphingolipid isomers, such as the cis/trans isomers of the double bonds in the sphingoid base of this compound, presents a significant analytical challenge. Reverse-phase chromatography is a powerful tool for this purpose, particularly when specialized stationary phases are employed. researchgate.net Columns with high carbon content, for instance, have demonstrated enhanced capability in resolving cis/trans isomers of complex sphingolipids.

The principle behind the separation of these isomers lies in the subtle differences in their three-dimensional structures, which affect their interaction with the stationary phase. The "trans" configuration generally results in a more linear and rigid structure compared to the "cis" configuration, leading to different retention behaviors on the chromatographic column. By carefully optimizing the mobile phase composition and gradient, it is possible to achieve baseline separation of these closely related compounds. For instance, the use of C30 reverse-phase columns has been shown to provide superior resolution of geometric lipid isomers compared to the more common C18 columns. researchgate.net

Mass Spectrometry-Based Approaches for Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, offering high sensitivity and specificity.

Metabolomics approaches, both untargeted and targeted, are widely used to study the profile of sphingolipids in various biological systems.

Untargeted metabolomics aims to comprehensively analyze all detectable small molecules in a sample, providing a global snapshot of the metabolome. nih.govresearchgate.net This approach has been instrumental in identifying alterations in sphingolipid metabolism in various conditions. nih.govfrontiersin.orgmdpi.com In the context of this compound, an untargeted approach can reveal its presence and fluctuations in relation to other metabolites, offering insights into metabolic pathways and potential biomarkers. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, are typically used in untargeted studies to obtain accurate mass measurements, which aid in the identification of unknown compounds. mdpi.comnih.gov

Targeted metabolomics , on the other hand, focuses on the quantification of a predefined set of metabolites. nih.gov This approach offers higher sensitivity and specificity for the analytes of interest. For this compound, a targeted analysis would involve the use of a stable isotope-labeled internal standard and the development of a specific and sensitive analytical method, often using a triple quadrupole (QQQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode. acs.orgnih.gov This allows for precise and accurate quantification of the compound even at low concentrations in complex biological matrices. nih.govnih.gov

Table 2: Comparison of Untargeted and Targeted Metabolomics for Sphingadienine-1-Phosphate Analysis

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive profiling of all detectable metabolites | Accurate quantification of specific, predefined metabolites |

| Instrumentation | High-resolution MS (e.g., Q-TOF, Orbitrap) | Triple Quadrupole MS (QQQ) |

| Selectivity | Lower | Higher |

| Sensitivity | Generally lower | Generally higher |

| Application | Discovery of novel biomarkers and pathways | Validation and quantification of known biomarkers |

| Data Analysis | Complex, involves feature detection and identification | More straightforward, based on calibration curves |

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of sphingolipids. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. nih.gov

For sphingosine-1-phosphates, positive ion mode ESI-MS/MS is often employed. The fragmentation of the protonated molecule of this compound would be expected to yield characteristic product ions resulting from the neutral loss of water and the cleavage of the phosphate (B84403) group. By analyzing these fragment ions, it is possible to confirm the identity of the sphingoid base and the presence of the phosphate group. lipidmaps.org This technique is crucial for distinguishing between different sphingolipid classes and for confirming the identity of specific molecular species within a class. researchgate.net

While mass spectrometry is excellent for determining elemental composition and connectivity, it often struggles to differentiate between isomers with identical masses and fragmentation patterns, such as the geometric isomers of this compound. Cryogenic infrared (IR) spectroscopy of gas-phase ions has emerged as a powerful technique to overcome this limitation. researchgate.netqut.edu.au

This method involves cooling ions to very low temperatures, which sharpens their IR spectral features. nih.gov The unique vibrational frequencies observed in the IR spectrum serve as a "fingerprint" for a specific isomer, allowing for their unambiguous identification. researchgate.netqut.edu.au For sphingolipids, this technique can distinguish between isomers based on the position and configuration (cis/trans) of double bonds. researchgate.netqut.edu.au The specific interactions between the charged amine group and the double bonds in the sphingoid backbone can lead to distinct IR absorption bands, enabling the differentiation of isomers that are indistinguishable by conventional mass spectrometry. researchgate.netqut.edu.au This approach, often combined with quantum chemical calculations, provides detailed insights into the three-dimensional structure of the lipid ions in the gas phase. researchgate.netacs.orgmpg.de

In Vitro and Ex Vivo Assays for Functional Characterization

Functional characterization of sphingolipid phosphates relies on a variety of sophisticated in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) assays. These methods are designed to probe the molecule's interactions with enzymes and its influence on cellular signaling pathways.

The metabolism of sphingosine-1-phosphates is tightly regulated by key enzymes that control their synthesis and degradation. Measuring the activity of these enzymes in the presence of a specific S1P isomer is fundamental to understanding its biological lifecycle and impact.

Sphingosine (B13886) Kinases (SPHK): These enzymes catalyze the phosphorylation of sphingosine to form S1P. immunoway.com Assays to measure SPHK activity often involve incubating the enzyme with its sphingosine substrate, including potentially novel substrates like (4E, 11Z)-Sphingadienine, and quantifying the production of the phosphorylated product. Modern techniques utilize radiolabeled or fluorescently tagged substrates to track the conversion. For instance, capillary electrophoresis with fluorescence detection can be used in single-cell setups to characterize the activity of sphingolipid-modifying enzymes like SPHK. biologists.com

Sphingosine-1-Phosphate Lyase (SGPL): This enzyme irreversibly degrades S1P, marking the final step in sphingolipid catabolism. nih.gov SGPL activity assays are crucial for determining the degradation rate of S1P analogs. A common method involves using a specific substrate, such as C17-sphinganine-1-phosphate, and quantifying the resulting fatty aldehyde product. nih.gov This quantification can be achieved with high sensitivity using techniques like gas chromatography-mass spectrometry (GC/MS) after derivatization of the aldehyde product. nih.gov Such assays can determine if this compound acts as a substrate or inhibitor of SGPL.

S1P Phosphatases (SPP): These enzymes dephosphorylate S1P back to sphingosine, playing a key role in regulating the balance between these two signaling molecules. nih.gov In vitro assays for SPPs measure the generation of sphingosine from an S1P substrate. These assays are vital for determining how specific isomers might influence the dynamic equilibrium between pro-apoptotic sphingosine and pro-survival S1P. nih.gov

Below is a table summarizing common in vitro enzyme assays relevant to S1P metabolism.

| Enzyme | Assay Principle | Substrate Example | Detection Method |

|---|---|---|---|

| Sphingosine Kinase (SPHK) | Measures the formation of S1P from sphingosine. | Radiolabeled or fluorescent sphingosine analog | Scintillation counting, Fluorescence detection |

| S1P Lyase (SGPL) | Quantifies the aldehyde product of S1P cleavage. nih.gov | C17-sphinganine-1-phosphate | Gas Chromatography-Mass Spectrometry (GC/MS) nih.gov |

| S1P Phosphatase (SPP) | Measures the dephosphorylation of S1P to sphingosine. nih.gov | [³²P]-labeled S1P | Autoradiography, Scintillation counting |

To understand the functional consequences of this compound activity, researchers employ a range of cell-based assays. These assays move beyond isolated enzyme kinetics to explore how the compound affects complex cellular processes within a living cell. Sphingolipid metabolites are known to regulate a wide variety of cellular processes, including cell proliferation, apoptosis, and intracellular trafficking. researchgate.net

Receptor Binding and Activation: S1P isomers can act as ligands for a family of five G protein-coupled receptors (GPCRs), known as S1P₁₋₅. nih.gov Competitive binding assays are used to determine the affinity and selectivity of a compound for these receptors. nih.gov These assays typically use a radiolabeled S1P to compete with the unlabeled test compound (e.g., this compound) for receptor binding sites. Downstream signaling events, such as calcium mobilization or GTPγS binding, can also be measured to assess receptor activation.

Phenotypic Assays: The ultimate goal is to understand how the molecule affects cell behavior. Cell-based assays can measure changes in:

Cell Proliferation: Assessed by quantifying DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT assay).

Apoptosis (Programmed Cell Death): Measured by detecting markers like caspase activation or DNA fragmentation (e.g., TUNEL assay). The balance between ceramide, sphingosine, and S1P is critical, with S1P generally promoting survival and ceramide activating apoptotic pathways. immunoway.com

Cell Migration: Quantified using techniques like wound-healing assays or Boyden chamber assays.

Metabolic Labeling: To trace the metabolic fate of the compound, researchers can use isotopically labeled analogs. For example, a "clickable" analog of sphingosine, containing a photoactivatable group, can be administered to cells to follow its conversion into various sphingolipids and identify protein-sphingolipid interactions. researchgate.netsemanticscholar.org

The following table outlines key cell-based assays for functional analysis.

| Assay Type | Purpose | Example Technique | Measured Parameter |

|---|---|---|---|

| Receptor Binding | Determine affinity for S1P receptors. nih.gov | Competitive Radioligand Binding | Inhibition constant (Ki) |

| Cell Proliferation | Assess impact on cell growth. | MTT Assay | Cell viability/metabolic activity |

| Apoptosis | Measure induction of programmed cell death. | Caspase-Glo Assay | Caspase enzyme activity |

| Cell Migration | Quantify effects on cell motility. | Transwell Migration Assay | Number of migrated cells |

| Metabolic Fate | Trace the compound and its metabolites. | Click Chemistry with labeled analogs | Subcellular localization and protein interactions researchgate.net |

Systems Biology and Bioinformatic Analysis of Sphingolipid Pathways

The sphingolipid metabolic network is characterized by a high degree of complexity, with numerous interconnected reactions and bioactive intermediates. nih.govnih.gov A systems biology approach, which integrates experimental data with computational modeling, is indispensable for predicting how perturbations, such as the introduction of a novel S1P isomer, affect the entire pathway. nih.gov

Computational Modeling: Mathematical models of sphingolipid metabolism allow researchers to simulate the dynamic behavior of the network. researchgate.net These models can incorporate enzyme kinetics, substrate concentrations, and compartmentalization within the cell to predict the flow (flux) through different branches of the pathway. researchgate.net By inputting data on how this compound interacts with specific enzymes, these models can forecast its broader impact on the cellular lipidome.

Lipidomics and Multi-Omics Integration: High-throughput lipid analysis (lipidomics), typically using liquid chromatography-mass spectrometry (LC-MS), provides a snapshot of all sphingolipids in a sample. By comparing the lipid profiles of cells treated with this compound to control cells, researchers can identify significant changes across the sphingolipidome. Integrating this data with other "omics" datasets (e.g., transcriptomics, proteomics) can reveal correlations between lipid changes and gene or protein expression, offering deeper mechanistic insights.

Bioinformatic and Pathway Analysis: Bioinformatics tools are used to analyze large datasets generated from omics studies. nih.govnih.gov For example, differentially expressed genes in response to treatment can be mapped onto known metabolic and signaling pathways to identify which cellular processes are most affected. nih.govresearchgate.net This can help identify novel roles for sphingolipid metabolites in various physiological and pathological contexts, such as immune responses or metabolic diseases. nih.govnih.gov

Emerging Research Frontiers and Future Directions in 4e, 11z Sphingadienine C18 1 Phosphate Research

Elucidating Isomer-Specific Biological Activities and Differential Pathways

Sphingosine-1-phosphate is a critical signaling molecule that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5. nih.gov The existence of various isomers of sphingadienine-1-phosphate, such as the (4E, 11Z) and (4E, 14Z) forms, raises the crucial question of whether these structural variations translate into distinct biological activities. scbt.comlgcstandards.com

The geometry of the double bonds in the C18 backbone of (4E, 11Z)-Sphingadienine-C18-1-phosphate could theoretically influence its binding affinity and selectivity for different S1P receptor subtypes. This differential receptor engagement could, in turn, activate unique downstream signaling pathways, leading to isomer-specific cellular responses. For instance, while one isomer might preferentially activate pathways promoting cell survival, another could be more involved in inflammatory signaling.

Future research in this area will need to focus on the chemical synthesis of pure this compound and other isomers to allow for direct comparative studies. Such investigations would involve detailed binding assays with each of the five S1P receptors and subsequent analysis of downstream signaling cascades. Understanding these isomer-specific interactions is a critical first step in unraveling the unique biological roles of this compound.

Table 1: S1P Receptor Subtypes and Their General Functions

| Receptor | Primary G-protein Coupling | Key Biological Functions |

| S1PR1 | Gαi | Lymphocyte trafficking, endothelial barrier function, vascular development. nih.govnih.gov |

| S1PR2 | Gα12/13, Gαq | Vascular function, auditory function, potential opposition to S1PR1 signaling. nih.gov |

| S1PR3 | Gαq, Gαi, Gα12/13 | Cardiac function, vascular permeability, inflammation. nih.gov |

| S1PR4 | Gαi, Gα12/13 | Immune cell trafficking and function, particularly in dendritic cells and T cells. |

| S1PR5 | Gαi | Natural killer (NK) cell trafficking, oligodendrocyte survival. nih.gov |

Role in Disease Pathogenesis and Mechanistic Investigations

Based on the well-established roles of S1P in various pathologies, it is hypothesized that this compound may also be implicated in a range of diseases. However, direct evidence for its involvement is currently lacking, representing a significant frontier for future research.

Studies in Inflammatory and Autoimmune Responses

S1P is a key regulator of immune cell trafficking and has a well-documented role in inflammation and autoimmune diseases. nih.gov The S1P gradient between lymphoid organs and the blood is crucial for lymphocyte egress, a process that is targeted by the multiple sclerosis drug Fingolimod (FTY720), an S1P receptor modulator. nih.gov

Future investigations into this compound will likely explore its ability to modulate immune cell trafficking and inflammatory responses. It is plausible that this isomer could exhibit unique effects on the expression of adhesion molecules, cytokine production, and the activation of various immune cells. Should this compound demonstrate distinct immunomodulatory properties, it could represent a novel target for therapeutic intervention in inflammatory and autoimmune disorders.

Research into Neurodegenerative Processes

The sphingolipid rheostat, which balances the levels of pro-apoptotic ceramide and pro-survival S1P, is thought to be dysregulated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. mdpi.com S1P signaling is involved in neurogenesis, neuronal survival, and the regulation of neuroinflammation. mdpi.com

The potential role of this compound in neurodegeneration is a compelling area for future study. Research will be needed to determine if this specific isomer can cross the blood-brain barrier and influence the survival of neurons, the activation of glial cells, and the inflammatory milieu within the central nervous system. Any unique neuroprotective or, conversely, neurotoxic effects of this isomer would be of significant interest.

Cancer Pathogenesis and Signaling Mechanisms

S1P is deeply implicated in cancer biology, influencing cell proliferation, survival, migration, and angiogenesis. amegroups.org The expression of S1P receptors is often altered in tumors, and the S1P signaling axis is considered a promising target for cancer therapy. nih.gov

A critical avenue of future research will be to ascertain the role of this compound in cancer pathogenesis. Studies will need to examine its effects on various cancer cell lines, focusing on proliferation, apoptosis, invasion, and metastasis. Furthermore, its influence on the tumor microenvironment, including angiogenesis and immune cell infiltration, will be a key area of investigation. The discovery of any isomer-specific anti- or pro-tumorigenic activities could open new therapeutic avenues.

Metabolic Disorder Research

Emerging evidence suggests a role for S1P in the regulation of glucose homeostasis and lipid metabolism, linking it to metabolic disorders such as type 2 diabetes and obesity. S1P can influence insulin (B600854) signaling and the function of pancreatic beta-cells.

The potential involvement of this compound in metabolic regulation is a nascent field of inquiry. Future studies should investigate whether this isomer can modulate insulin sensitivity in key metabolic tissues like the liver, adipose tissue, and skeletal muscle. Its effects on glucose uptake, lipogenesis, and inflammation in the context of metabolic disease will be important to elucidate.

Table 2: Potential Research Areas for this compound in Disease

| Disease Area | Potential Research Focus | Key Questions to Address |

| Inflammation & Autoimmunity | Immune cell trafficking and activation | Does it differentially affect lymphocyte egress? Does it modulate cytokine profiles? |

| Neurodegeneration | Neuronal survival and neuroinflammation | Can it cross the blood-brain barrier? What are its effects on glial cell activation? |

| Cancer | Tumor growth, metastasis, and angiogenesis | Does it alter cancer cell proliferation and invasion? How does it impact the tumor microenvironment? |

| Metabolic Disorders | Insulin signaling and glucose metabolism | Does it influence insulin sensitivity in metabolic tissues? What is its role in pancreatic beta-cell function? |

Development of Specific Research Probes and Modulators for Pathway Exploration

A significant hurdle in delineating the specific functions of this compound is the lack of dedicated research tools. The development of specific probes and modulators is paramount to advancing our understanding of this molecule.

Future efforts in this area should focus on:

Fluorescently Labeled Analogs: Synthesizing fluorescently tagged versions of this compound would enable researchers to visualize its subcellular localization and track its movement within and between cells. researchgate.net

Specific Antibodies: The generation of monoclonal antibodies that can specifically recognize and bind to this compound, but not other isomers, would be invaluable for its detection and quantification in biological samples.

Selective Receptor Agonists and Antagonists: The development of small molecules that can selectively activate or block the signaling of specific S1P receptors in response to this compound would be crucial for dissecting its downstream pathways.

These tools will be instrumental in moving the field forward and allowing for a more precise exploration of the biological roles of this specific sphingolipid isomer.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of this compound necessitates the integration of data from multiple "omics" disciplines. This holistic approach can reveal the connections between the genetic blueprint, transcriptional regulation, protein expression, and the ultimate metabolic phenotype related to this specific sphingolipid.

Hypothetical Framework for Multi-Omics Integration:

To illustrate how multi-omics data could be integrated to study this compound, a hypothetical experimental design can be considered. In this scenario, a cell line or model organism could be perturbed to alter the levels of this specific sphingolipid. Subsequently, samples would be collected for parallel analysis across different omics platforms.

Table 1: Illustrative Multi-Omics Data Integration Strategy for this compound Research

| Omics Layer | Data Generated | Potential Insights | Integration Approach |

| Genomics | DNA sequence variations (e.g., SNPs) in genes related to sphingolipid metabolism. | Identification of genetic predispositions that may alter the basal levels or signaling functions of this compound. | Correlation of specific genetic variants with measured levels of the sphingolipid (GWAS-like analysis). |

| Transcriptomics | mRNA expression levels of enzymes and receptors in the sphingolipid pathway. | Understanding how the synthesis, degradation, and signaling of this compound are transcriptionally regulated in response to stimuli. | Network analysis to link changes in gene expression with fluctuations in the sphingolipid's concentration. |

| Proteomics | Abundance of key proteins involved in sphingolipid metabolism and signaling. | Revealing post-transcriptional and translational regulatory mechanisms that control the functional machinery related to the compound. | Integration with transcriptomics data to identify instances of discordance, suggesting post-transcriptional regulation. |

| Lipidomics/Metabolomics | Quantitative measurement of this compound and other related lipids. | Direct assessment of the metabolic state and the impact of perturbations on the sphingolipid profile. | Use as the central phenotype to which data from other omics layers are correlated and modeled. |

Detailed Research Findings from Analogous Studies:

Table 2: Key Research Findings from Integrated Sphingolipid Research

| Integrated Omics Approach | Key Finding | Implication for this compound Research |

| Lipidomics and Transcriptomics | Development of kinetic models of sphingolipid metabolism in response to stimuli. nih.govnih.gov | Provides a blueprint for constructing similar models to predict the dynamic behavior of this compound and identify key regulatory nodes in its pathway. |

| Metabolomics and Genomics | Identification of genetic loci associated with circulating levels of various sphingolipids. | Suggests that a similar approach could uncover the genetic determinants of this compound levels, offering insights into its regulation and potential role in heritable conditions. |

| Proteomics and Lipidomics | Elucidation of the protein interaction networks that are modulated by changes in sphingolipid composition. | Indicates that investigating the proteomic changes in response to altered this compound levels could reveal its downstream effector proteins and signaling pathways. |

The future of research into this compound will undoubtedly rely on the thoughtful application and integration of multi-omics data. Such approaches will be essential to move from a descriptive understanding of its presence to a functional and mechanistic comprehension of its role in health and disease.

Q & A

Basic Research Questions

Q. What analytical methodologies are most effective for quantifying (4E,11Z)-sphingadienine-C18-1-phosphate in serum/plasma, and how can their reliability be validated?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is the gold standard for quantifying sphingadienine derivatives. Validation requires assessing linearity (calibration curves), precision (intra- and inter-day variability), and recovery rates using spiked samples. Thresholds for preanalytical errors (e.g., delayed centrifugation) can be established by correlating sphingadienine levels with hemolysis markers like free hemoglobin .

Q. How does the structural configuration of (4E,11Z)-sphingadienine-C18-1-phosphate influence its biological activity compared to other sphingolipids?

- Methodological Answer : The 4E,11Z double bonds confer unique stereochemical properties affecting membrane fluidity and protein interactions. Comparative studies using synthetic analogs (e.g., 4E,14Z isomer) and techniques like nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) can elucidate structure-activity relationships. Functional assays (e.g., ceramide synthase inhibition) further differentiate its role in lipid signaling .

Q. What preanalytical factors most significantly impact the stability of (4E,11Z)-sphingadienine-C18-1-phosphate in blood samples?

- Methodological Answer : Delayed centrifugation (>2 hours post-collection) and improper temperature control (e.g., room temperature storage) degrade sphingadienine. Protocols should include immediate plasma separation, use of EDTA tubes, and −80°C storage. Validated thresholds (e.g., >50 nM in serum indicates hemolysis) help identify compromised samples .

Advanced Research Questions

Q. How can contradictory data on sphingadienine’s role in redox biology be resolved through experimental design?

- Methodological Answer : Discrepancies may arise from cell-type-specific responses or analytical variability. Redesign experiments using isogenic cell lines with CRISPR-mediated sphingadienine pathway knockouts. Pair lipidomics with transcriptomic profiling (RNA-seq) to dissect context-dependent effects. Standardize sample preparation across labs to minimize preanalytical bias .

Q. What strategies are effective for integrating sphingadienine quantification into multi-omics studies of metabolic disorders?

- Methodological Answer : Combine targeted lipidomics (UHPLC-MS) with untargeted metabolomics and proteomics. Use multivariate analysis (e.g., OPLS-DA) to identify sphingadienine-associated pathways. Normalize data to internal standards (e.g., deuterated sphingosine-1-phosphate) and validate findings in independent cohorts with matched clinical metadata .

Q. How can sphingadienine’s interaction with lipid rafts be experimentally visualized and quantified?

- Methodological Answer : Fluorescence resonance energy transfer (FRET) with labeled sphingadienine analogs and raft markers (e.g., GM1 ganglioside) can map spatial interactions. Complement with atomic force microscopy (AFM) to measure membrane rigidity changes. Quantify co-localization using confocal microscopy and ImageJ-based analysis .

Data Contradiction and Validation

Q. Why do studies report varying sphingadienine concentrations in similar biological matrices, and how can these discrepancies be mitigated?

- Methodological Answer : Variations arise from differences in extraction solvents (e.g., methanol vs. chloroform/methanol mixtures) and ionization efficiency in MS. Implement a harmonized protocol, such as the Bligh-Dyer extraction method, and cross-validate with isotope dilution assays. Report absolute concentrations with recovery-adjusted values .

Experimental Design Considerations

Q. What controls are essential when investigating sphingadienine’s role in cellular apoptosis or proliferation?

- Methodological Answer : Include negative controls (e.g., sphingadienine-free media) and positive controls (e.g., staurosporine for apoptosis). Use pharmacological inhibitors (e.g., SK1 inhibitors) to isolate sphingadienine-specific effects. Validate findings with siRNA knockdown of sphingadienine biosynthesis enzymes (e.g., ceramide desaturase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products